ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenylamino group, and a trimethoxybenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 4-oxo-4,5-dihydrothiophene-3-carboxylate with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods such as recrystallization or chromatography to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:
2-(3-(4-Methoxyphenyl)ureido)acetic (2,3,4-trimethoxybenzylidene)hydrazide: Shares the trimethoxybenzylidene moiety but differs in the core structure.
N’-(2,3,4-Trimethoxybenzylidene)hexadecanohydrazide: Contains the trimethoxybenzylidene group but has a different functional group and chain length.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23NO6S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-phenylimino-5-[(2,3,4-trimethoxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO6S/c1-5-30-23(26)18-19(25)17(31-22(18)24-15-9-7-6-8-10-15)13-14-11-12-16(27-2)21(29-4)20(14)28-3/h6-13,25H,5H2,1-4H3/b17-13-,24-22? |
InChI Key |
GRLUBEWYJSLRGO-FFEWTPGWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(C(=C(C=C2)OC)OC)OC)/SC1=NC3=CC=CC=C3)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C(=C(C=C2)OC)OC)OC)SC1=NC3=CC=CC=C3)O |
Origin of Product |
United States |
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